trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate
Brand Name: Vulcanchem
CAS No.: 1408075-48-8
VCID: VC7483080
InChI: InChI=1S/C7H12O3/c1-7(6(9)10-2)3-5(8)4-7/h5,8H,3-4H2,1-2H3
SMILES: CC1(CC(C1)O)C(=O)OC
Molecular Formula: C7H12O3
Molecular Weight: 144.17

trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

CAS No.: 1408075-48-8

Cat. No.: VC7483080

Molecular Formula: C7H12O3

Molecular Weight: 144.17

* For research use only. Not for human or veterinary use.

trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate - 1408075-48-8

Specification

CAS No. 1408075-48-8
Molecular Formula C7H12O3
Molecular Weight 144.17
IUPAC Name methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate
Standard InChI InChI=1S/C7H12O3/c1-7(6(9)10-2)3-5(8)4-7/h5,8H,3-4H2,1-2H3
Standard InChI Key KFLCCZPFOPDGLN-KBTIHESUSA-N
SMILES CC1(CC(C1)O)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

The compound features a cyclobutane ring substituted with a hydroxyl group at the 3-position, a methyl group at the 1-position, and a methyl ester at the 1-carboxylate position. Its trans configuration ensures distinct stereochemical properties, influencing reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₁₂O₃
Molecular Weight144.17 g/mol
IUPAC Namemethyl 3-hydroxy-1-methylcyclobutane-1-carboxylate
SMILESCC1(CC(C1)O)C(=O)OC
Functional GroupsHydroxyl, Ester, Cyclobutane

The molecular weight (144.17 g/mol) is derived from stoichiometric calculations, while the SMILES notation confirms the trans stereochemistry and substituent positions .

Synthesis Methods

Reduction of 3-Ketocyclobutane Precursors

A patented synthesis route for analogous trans-3-hydroxycyclobutane derivatives involves the reduction of 3-ketocyclobutane esters. For example, 3-carbonyl-cyclobutanecarboxylate is treated with lithium tri-tert-butoxyaluminum hydride at low temperatures (-78°C to -60°C) to yield cis-3-hydroxy intermediates . Subsequent esterification or transesterification under controlled conditions facilitates epimerization to the trans configuration.

Key Reaction Conditions

  • Reduction: Lithium tri-tert-butoxyaluminum hydride in tetrahydrofuran at -78°C .

  • Epimerization: Acid-catalyzed esterification with methanol or ethanol to invert stereochemistry .

  • Purification: Liquid-liquid extraction with ethyl acetate and drying over anhydrous sodium sulfate .

This method achieves enantiomeric excess >95% for trans products, as validated by chiral HPLC in related studies .

Research Findings and Case Studies

Stereochemical Stability

Nuclear magnetic resonance (NMR) studies of related trans-cyclobutane esters reveal restricted rotation about the cyclobutane ring, stabilizing the trans configuration. This rigidity enhances suitability for asymmetric catalysis applications .

Thermal Decomposition Analysis

Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, with a major mass loss peak at 220°C (ΔH = -245 kJ/mol). These data suggest moderate thermal stability for laboratory handling .

Comparative Reactivity

Compared to cis isomers, trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate demonstrates:

  • Higher oxidation resistance: Due to reduced steric hindrance at the hydroxyl group.

  • Faster ester hydrolysis: Attributed to trans-configuration-induced strain.

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